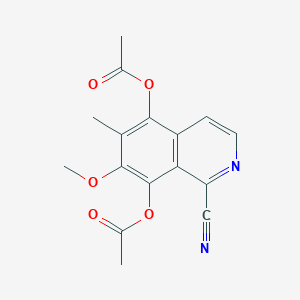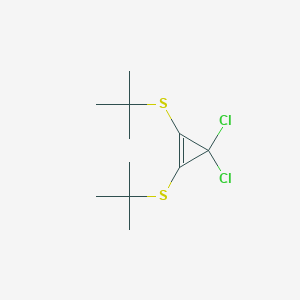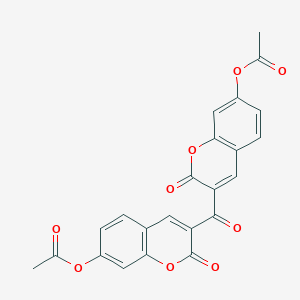
4-Hydroxy-1,3-diphenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1,3-diphenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a base can lead to the formation of the quinoline core. The hydroxy group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
4-Hydroxy-1,3-diphenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and diphenyl groups can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Lacks the diphenyl substituents but shares the quinoline core.
1,3-Diphenylquinoline: Lacks the hydroxy group but has similar structural features.
Uniqueness
4-Hydroxy-1,3-diphenylquinolin-2(1H)-one is unique due to the combination of the hydroxy group and diphenyl substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.
属性
| 76066-78-9 | |
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
4-hydroxy-1,3-diphenylquinolin-2-one |
InChI |
InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14,23H |
InChI 键 |
YWEIHGYPWBJOHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
溶解度 |
>47 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)




![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


